molecular formula C20H24Cl2N4O2 B2730672 1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide CAS No. 1213986-14-1

1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide

Cat. No.: B2730672
CAS No.: 1213986-14-1
M. Wt: 423.34
InChI Key: IJMITHGJSSUPBA-UHFFFAOYSA-N
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Description

1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide is a synthetic small molecule characterized by a piperidine-2-carboxamide backbone substituted with a 3,4-dichlorophenyl group and a 2-[(1-cyanocyclopentyl)amino]-2-oxoethyl side chain.

Properties

IUPAC Name

1-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N4O2/c21-15-7-6-14(11-16(15)22)24-19(28)17-5-1-4-10-26(17)12-18(27)25-20(13-23)8-2-3-9-20/h6-7,11,17H,1-5,8-10,12H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMITHGJSSUPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3(CCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound functions primarily as an inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in various cancers due to its role in regulating gene expression through methylation processes. Understanding the biological activity of this compound is crucial for its development as a pharmaceutical agent.

Chemical Structure and Properties

The molecular formula of the compound is C20H24Cl2N4O2C_{20}H_{24}Cl_{2}N_{4}O_{2}, with a molecular weight of approximately 423.34 g/mol. Its structure includes a piperidine ring, a dichlorophenyl group, and a cyanocyclopentyl moiety, which contributes to its unique biological activity.

Property Value
Molecular FormulaC20H24Cl2N4O2
Molecular Weight423.34 g/mol
CAS Number1213986-14-1
Chemical ClassSynthetic organic

The primary mechanism of action for this compound is its inhibition of PRMT5. This inhibition disrupts the methylation processes essential for cancer cell proliferation. In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.

In Vitro Studies

Research indicates that this compound exhibits significant anti-cancer activity. A series of studies have demonstrated its effectiveness against multiple cancer cell lines, including:

  • HepG2 (liver cancer)
  • K562 (chronic myeloid leukemia)
  • A549 (lung cancer)

For instance, one study reported an IC50 value of 11.3 μM against HepG2 cells, indicating potent anti-proliferative effects . Another study highlighted its capability to induce apoptosis in K562 cells with an IC50 value of 4.5 μM, showcasing its potential as a therapeutic agent for hematological malignancies .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its selectivity and potency against PRMT5 compared to other similar compounds. The presence of the dichlorophenyl group increases lipophilicity, potentially improving bioavailability and interaction with biological targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Case Study on Hepatotoxicity : A study evaluated the hepatotoxicity of various PRMT5 inhibitors, including this compound. Results indicated that while it exhibited significant anti-cancer properties, it also showed some hepatotoxic effects similar to those observed with established drugs like imatinib .
  • Combination Therapy Analysis : Research explored the effects of combining this compound with other chemotherapeutic agents. The findings suggested that it could enhance the efficacy of existing treatments by targeting multiple pathways involved in tumor growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Diazonium Coupling Reactions ()

The synthesis of compounds 13a–e (e.g., 2-cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide, 13a) involves coupling cyanoacetanilides with diazonium salts of aromatic amines. These compounds share structural motifs with the target molecule, including:

  • Cyanamide groups : Critical for hydrogen bonding and dipole interactions.
  • Aromatic substituents : Influence solubility and receptor binding (e.g., 4-methyl, 4-methoxy, or 4-chloro groups in 13a–e ).

Key Differences :

  • The target compound features a piperidine-2-carboxamide core , absent in 13a–e , which may enhance conformational rigidity and receptor affinity.
Sigma Receptor Ligands ()

Sigma receptor modulators such as N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol share the 3,4-dichlorophenyl motif with the target compound. These ligands regulate dopamine release in striatal neurons, suggesting that the target molecule may similarly interact with sigma or dopaminergic receptors.

Key Similarities :

  • Halogenated aromatic rings : The 3,4-dichloro substitution is associated with high receptor affinity and selectivity in sigma ligands.
  • Heterocyclic amines : Piperidine/pyrrolidine moieties are common in CNS-active compounds due to their ability to cross the blood-brain barrier.

Key Differences :

  • The target compound’s cyanocyclopentyl group is absent in sigma ligands from , which may reduce off-target effects (e.g., phencyclidine receptor interactions observed with benzomorphans) .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Properties
Compound Name/ID Structural Features Melting Point (°C) Key Functional Groups Pharmacological Relevance
Target Compound Piperidine-2-carboxamide, 3,4-dichlorophenyl Not reported Cyano, amide, dichloroaryl Hypothesized sigma receptor modulation
13a () Sulfamoylphenyl, 4-methylphenyl 288 Cyano, hydrazinylidene Synthetic intermediate
13b () Sulfamoylphenyl, 4-methoxyphenyl 274 Cyano, hydrazinylidene Synthetic intermediate
Sigma antagonist () Piperazine, 3,4-dichlorophenyl Not reported Dichloroaryl, piperazine Inhibits dopamine release
Key Observations:
  • Melting Points : Higher melting points in 13a–b (274–288°C) correlate with strong intermolecular hydrogen bonding from sulfamoyl and hydrazinylidene groups, whereas the target compound’s piperidine core may reduce crystallinity.
  • Bioactivity: Sigma ligands with dichlorophenyl groups () exhibit nanomolar potency in dopamine regulation, suggesting the target compound may share similar efficacy but with improved selectivity due to its unique side chain .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s cyanocyclopentyl and dichlorophenyl groups are synthetically accessible via methods analogous to (e.g., coupling reactions with halogenated amines) .
  • SAR Insights: The 3,4-dichloro substitution enhances lipophilicity and receptor binding, while the cyanocyclopentyl group may mitigate metabolic degradation compared to simpler alkyl chains .

Q & A

Q. What are the recommended multi-step synthetic routes for synthesizing 1-[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl]-N-(3,4-dichlorophenyl)piperidine-2-carboxamide?

Synthesis typically involves sequential reactions:

  • Step 1 : Formation of the piperidine-2-carboxamide core via coupling of N-(3,4-dichlorophenyl)piperidine-2-carboxylic acid with an appropriate amine, using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
  • Step 2 : Introduction of the 2-oxoethyl group via alkylation or Michael addition, requiring controlled pH (7–9) and inert atmosphere to minimize side reactions .
  • Step 3 : Cyanocyclopentylamine attachment through nucleophilic substitution or reductive amination, with purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the structural integrity and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; piperidine carbons at δ 40–60 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts .
  • Elemental Analysis : Verify stoichiometry (e.g., C: 55.2%, H: 5.8%, N: 12.6%) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Receptor Binding Studies : Radioligand displacement assays for GPCR targets (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can computational modeling elucidate the mechanism of action for this compound?

  • Docking Simulations : Use AutoDock Vina to predict binding poses in protein targets (e.g., PI3Kγ, PDB: 6BU4). Focus on hydrogen bonding with the cyanocyclopentyl group and hydrophobic interactions with the dichlorophenyl moiety .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2 Å) .
  • QSAR Models : Develop regression models linking logP and polar surface area to IC₅₀ values .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Aggregate data from kinase assays (e.g., PubChem AID 1259365) and apply ANOVA to identify statistically significant outliers .
  • Dose-Response Refinement : Test narrower concentration ranges (e.g., 0.1–10 µM) to reduce false negatives in cytotoxicity assays .
  • Batch Variation Control : Standardize cell culture conditions (e.g., passage number, serum lot) and use internal controls (e.g., staurosporine) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

  • Analog Synthesis : Replace the cyanocyclopentyl group with cyclohexyl or spirocyclic amines to modulate lipophilicity (clogP 2.5–4.0) .
  • Pharmacophore Mapping : Identify critical moieties (e.g., dichlorophenyl for target engagement; piperidine carboxamide for solubility) .
  • In Vivo PK/PD : Assess bioavailability in rodent models after oral administration (10 mg/kg) with LC-MS/MS plasma analysis .

Q. What methodologies address solubility challenges in in vitro assays?

  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) to achieve stock solutions up to 10 mM .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) via emulsion-solvent evaporation .
  • Pro-drug Derivatization : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility .

Q. How can reaction engineering improve yield in large-scale synthesis?

  • Flow Chemistry : Continuous-flow reactors for piperidine coupling steps (residence time: 30 min; 70°C) to reduce racemization .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps (20–50 psi H₂) to optimize enantioselectivity .
  • DoE Optimization : Use fractional factorial designs (e.g., temperature, solvent, catalyst loading) to maximize yield (>75%) .

Q. What advanced toxicity profiling is recommended pre-clinically?

  • hERG Channel Inhibition : Patch-clamp assays to assess cardiac risk (IC₅₀ > 10 µM acceptable) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using human liver microsomes and luminescent substrates .
  • Genotoxicity : Ames test (TA98 strain) to detect mutagenic potential .

Q. How can green chemistry principles be applied to its synthesis?

  • Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) for coupling steps .
  • Catalytic Reductions : Use transfer hydrogenation (e.g., ammonium formate/Pd) instead of stoichiometric reagents .
  • Waste Minimization : Employ membrane separation technologies to recover unreacted starting materials .

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